

An In-depth Technical Guide to (S)-(+)-2-Hexanol: IUPAC Nomenclature and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-2-Hexanol

Cat. No.: B3042163

[Get Quote](#)

This guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, and properties of the chiral molecule **(S)-(+)-2-Hexanol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Chemical Structure

(S)-(+)-2-Hexanol is a secondary alcohol with the chemical formula $C_6H_{14}O$.^[1] Its systematic IUPAC name is (S)-hexan-2-ol. Let's break down the nomenclature:

- Hexan-: This prefix indicates a six-carbon parent alkane chain (hexane).
- -2-ol: This suffix signifies an alcohol (hydroxyl, -OH, functional group) located on the second carbon of the hexane chain.^{[1][2]}
- (S)-: This is a stereochemical descriptor that denotes the specific spatial arrangement (configuration) of the substituents around the chiral center (the second carbon atom) according to the Cahn-Ingold-Prelog (CIP) priority rules.
- (+)-: This indicates that the compound is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). This property is determined experimentally and does not have a direct correlation with the (S) or (R) designation.

The molecule possesses a chiral center at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a butyl group. This

chirality results in the existence of two enantiomers: **(S)-(+)-2-Hexanol** and **(R)-(-)-2-Hexanol**.

[\[1\]](#)[\[3\]](#)

Molecular Structure:

- 2D Structure (SMILES): CCCC--INVALID-LINK--O[\[3\]](#)
- InChI Key: QNVRIHYSUZMSGM-ZCFIWIBFSA-N[\[3\]](#)

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for 2-Hexanol. Note that some data may be for the racemic mixture ((\pm)-2-Hexanol) unless specified for the (S)-enantiomer.

Table 1: Physical and Chemical Properties of 2-Hexanol

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ O	[1] [2]
Molecular Weight	102.17 g/mol	[2] [4]
Appearance	Colorless liquid	[2]
Odor	Characteristic, winey, fruity, fatty, terpenic	[5] [6]
Boiling Point	136-140 °C	[1] [2] [4]
Melting Point	-23 °C	[1]
Density	0.814 g/mL at 20 °C	[4] [7]
Refractive Index	n _{20/D} 1.414	[4]
Flash Point	41-46 °C	[2] [4]
Solubility in Water	Poor; 14 g/L	[1] [2]
logP (o/w)	1.76	[2]

Table 2: Spectroscopic Data for 2-Hexanol

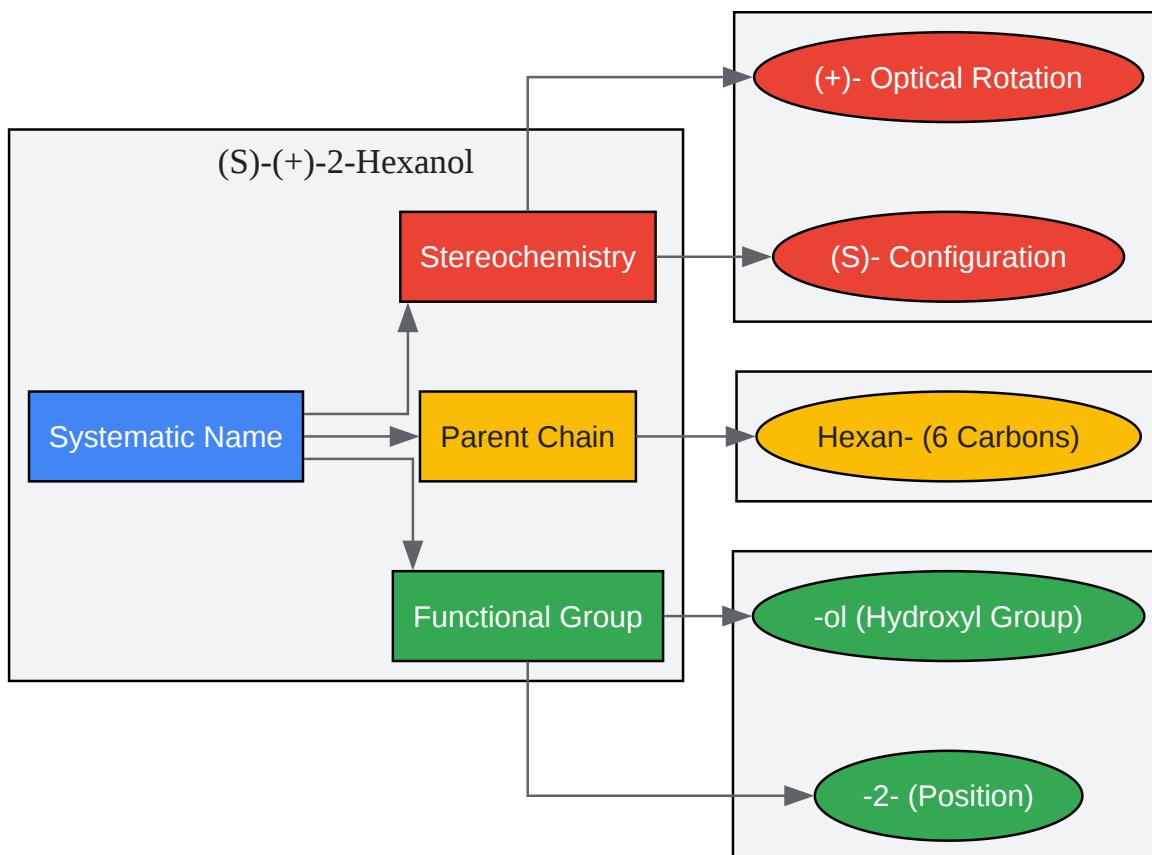
Spectroscopy	Data Highlights
¹ H NMR (CDCl ₃ , 90 MHz)	Shifts [ppm]: 0.91, 1.15, 1.22, 1.32, 1.38, 3.76-3.83[2]
¹³ C NMR (CDCl ₃ , 25.16 MHz)	Characteristic peaks for the six carbon atoms.[2]
Mass Spectrometry (EI)	Major fragments (m/z): 45, 43, 69, 27, 44[2]
Infrared (IR) Spectroscopy	Broad peak around 3300-3400 cm ⁻¹ (O-H stretch), peaks around 2850-3000 cm ⁻¹ (C-H stretch).[3]

Experimental Protocols

Synthesis of 2-Hexanol:

A common laboratory method for the preparation of 2-hexanol is the reduction of 2-hexanone. [8]

- Protocol: Reduction of 2-Hexanone with Sodium
 - Dissolve 123 mL (100 g) of 2-hexanone in a mixture of 750 mL of ether and 150 mL of water.
 - Introduce 69 grams of clean sodium in the form of wire or small pieces as rapidly as possible. The reaction should be controlled, and the flask may need to be cooled in an ice bath.
 - Once all the sodium has reacted, separate the ethereal layer.
 - Wash the ethereal layer with 25 mL of dilute hydrochloric acid (1:1), followed by a water wash.
 - Dry the solution with anhydrous potassium carbonate or anhydrous calcium sulfate.
 - Distill the solution using a fractionating column and collect the fraction boiling at 136-138°C. This yields approximately 97 g of 2-hexanol.[8]


Enantioselective Synthesis of (S)-2-Hexanol:

To obtain the specific (S)-enantiomer, an asymmetric synthesis method is required. One established method is the asymmetric reduction of the corresponding ketone, 6-chloro-2-hexanone, which can then be converted to 2-hexanol. Biocatalytic reductions often provide high enantioselectivity.

- Protocol: Biocatalytic Reduction of 2-Hexanone using Alcohol Dehydrogenase
 - Prepare a buffered aqueous solution containing the substrate, 2-hexanone.
 - Add a suitable alcohol dehydrogenase (ADH) that exhibits selectivity for producing the (S)-enantiomer.
 - Incorporate a cofactor regeneration system, such as using a secondary enzyme like glucose dehydrogenase (GDH) and glucose, to recycle the NAD(P)H cofactor.
 - Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
 - Monitor the progress of the reaction by analyzing samples at regular intervals using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column to determine the enantiomeric excess.
 - Upon completion, extract the product from the aqueous phase using an organic solvent.
 - Purify the (S)-2-hexanol using standard techniques such as distillation or column chromatography.^[9]

Visualization of IUPAC Nomenclature

The following diagram illustrates the logical breakdown of the IUPAC name for **(S)-(+)-2-Hexanol**.

[Click to download full resolution via product page](#)

Caption: Logical breakdown of the IUPAC nomenclature for **(S)-(+)-2-Hexanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hexanol - Wikipedia [en.wikipedia.org]
- 2. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hexanol, (R)- | C6H14O | CID 6993810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hexanol 99 626-93-7 [sigmaaldrich.com]
- 5. 2-hexanol, 626-93-7 [thegoodsentscompany.com]
- 6. Human Metabolome Database: Showing metabocard for 2-Hexanol (HMDB0061886) [hmdb.ca]
- 7. 2-HEXANOL | 626-93-7 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-(+)2-Hexanol: IUPAC Nomenclature and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3042163#s-2-hexanol-iupac-nomenclature-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com